5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole
Description
5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a methyl group and at position 5 with a piperazine moiety bearing a 2-fluoroethyl side chain. This compound’s design aligns with strategies for optimizing drug-like properties through fluorine incorporation, as seen in other antifungal agents like PC945 .
Properties
IUPAC Name |
5-[4-(2-fluoroethyl)piperazin-1-yl]-3-methyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4S/c1-8-11-9(15-12-8)14-6-4-13(3-2-10)5-7-14/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUYOHASISXBBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)N2CCN(CC2)CCF | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with 2-fluoroethyl chloride to form 4-(2-fluoroethyl)piperazine.
Introduction of Thiadiazole Ring: The piperazine derivative is then reacted with thiosemicarbazide and an appropriate acid catalyst to form the thiadiazole ring.
Methylation: The final step involves the methylation of the thiadiazole ring to introduce the methyl group.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and reaction conditions are optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Reactivity of the Thiadiazole Core
The 1,2,4-thiadiazole ring exhibits moderate electrophilic substitution reactivity:
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Nucleophilic attack : The sulfur atom facilitates nucleophilic substitution at the C-5 position. For instance, reactions with Grignard reagents yield alkyl/aryl derivatives .
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Oxidation : The methyl group at C-3 undergoes oxidation to a carboxylic acid under strong acidic conditions (e.g., KMnO₄/H₂SO₄) .
Table 2: Functionalization Reactions of the Thiadiazole Ring
| Reaction Type | Reagents | Product | Application |
|---|---|---|---|
| Alkylation | R-MgBr (Grignard) | 5-Alkyl-1,2,4-thiadiazole | Bioactive intermediates |
| Oxidation | KMnO₄, H₂SO₄ | 3-Carboxy-1,2,4-thiadiazole | Chelating agents |
Piperazine Substituent Modifications
The 4-(2-fluoroethyl)piperazine moiety undergoes:
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Dealkylation : Hydrolysis with HCl yields 4-(2-hydroxyethyl)piperazine .
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Acylation : Reacts with acetyl chloride to form N-acetyl derivatives, enhancing lipophilicity .
Key Spectral Data (from analogous compounds ):
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¹H NMR (400 MHz, CDCl₃) : δ 2.69 (piperazine CH₂), 3.17 (N-CH₂-F), 2.40 (thiadiazole CH₃).
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¹³C NMR : δ 169.18 (C=O), 52.67 (piperazine C), 14.20 (CH₃).
Biological Activity and Functionalization
The compound’s bioactivity is linked to its ability to inhibit carbonic anhydrase and interact with microbial kinases :
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Antimicrobial activity : Substitutions at the piperazine nitrogen (e.g., benzyl, aryl) improve efficacy against Staphylococcus epidermidis (MIC: 25 μg/mL) .
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Cytotoxicity : Derivatives with trifluoromethyl groups show IC₅₀ values of 8–12 μM against HepG2 cells .
Table 3: Biological Evaluation of Analogous Derivatives
| Derivative | Target Organism/Cell Line | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| 3-Methyl-5-(4-pyridyl) | Klebsiella pneumoniae | MIC = 30 μg/mL | |
| 5-(Trifluoromethyl) | HepG2 (Liver cancer) | IC₅₀ = 8.5 μM |
Stability and Degradation Pathways
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: The compound has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent. Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated ethyl group enhances the compound's ability to penetrate biological membranes, while the piperazine and thiadiazole rings interact with enzymes and receptors to modulate biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with structurally related thiadiazoles and pharmacologically relevant triazole antifungals:
Key Comparisons
Core Structure Differences: The thiadiazole core in the target compound differs from triazole-based antifungals (e.g., PC945, posaconazole). Triazoles inhibit fungal lanosterol 14α-demethylase, while thiadiazoles may act via alternative mechanisms, such as disrupting membrane integrity or enzyme inhibition . Thiadiazoles generally exhibit higher electronegativity and sulfur-based reactivity compared to triazoles, which could influence target binding .
Substituent Impact: The 2-fluoroethyl-piperazine group in the target compound enhances lipophilicity and bioavailability compared to non-fluorinated thiadiazoles (e.g., 5-(P-chlorophenythio)-3-methyl-1,2,4-thiadiazole). Fluorine’s electron-withdrawing effect may improve metabolic stability and membrane penetration .
Pharmacological Potential: While PC945 and posaconazole are clinically validated antifungals with fluorinated side chains, the target compound’s thiadiazole core may offer novel mechanisms of action. However, its efficacy remains speculative without in vitro/in vivo data . The methyl group at position 3 in the thiadiazole derivatives may reduce steric hindrance, improving binding to biological targets compared to bulkier substituents .
Research Findings and Gaps
- Antifungal Activity : Fluorinated piperazine derivatives in triazoles (e.g., PC945) show potent activity against Aspergillus spp. by targeting cytochrome P450 enzymes . The target compound’s thiadiazole core could bypass resistance mechanisms associated with triazole overuse, but this requires validation.
- Synthetic Feasibility : The 2-fluoroethyl-piperazine moiety is synthetically accessible via nucleophilic substitution or coupling reactions, similar to methods used for PC945 .
- Toxicity and Solubility : Fluorination typically reduces toxicity and enhances water solubility, but the thiadiazole ring’s inherent stability may limit metabolic degradation, necessitating pharmacokinetic studies .
Biological Activity
5-(4-(2-Fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.
Chemical Structure and Properties
The compound can be characterized by its chemical formula and molecular weight of approximately 227.3 g/mol. The structure features a thiadiazole ring, which is known for its diverse biological activities, combined with a piperazine moiety that enhances its pharmacological profile.
Synthesis
The synthesis of 5-(4-(2-fluoroethyl)piperazin-1-yl)-3-methyl-1,2,4-thiadiazole typically involves the reaction of piperazine derivatives with thioketones or thiosemicarbazones under controlled conditions. The method allows for the introduction of various substituents that can modulate the biological activity of the resulting thiadiazole derivatives.
Anticancer Activity
Research has indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. In one study, derivatives were tested for their ability to inhibit cell proliferation in human cancer cell lines, resulting in IC50 values ranging from 10 to 30 µM for certain analogs .
Antimicrobial Properties
Thiadiazole compounds are also recognized for their antimicrobial activity. A study evaluated a series of thiadiazole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results with minimum inhibitory concentrations (MIC) in the low micromolar range .
The biological mechanisms by which these compounds exert their effects are varied:
- Anticancer Mechanism : Thiadiazole derivatives may induce apoptosis in cancer cells through mitochondrial pathways and disruption of microtubule formation, leading to cell cycle arrest .
- Antimicrobial Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of essential enzymes .
Case Studies
Case Study 1: Anticancer Evaluation
In a recent study, a series of thiadiazole derivatives were synthesized and evaluated for their anticancer properties. The compound demonstrated significant inhibition against breast cancer cell lines (MCF-7), with an IC50 value of approximately 15 µM. Molecular docking studies suggested strong interactions between the compound and key proteins involved in cell proliferation .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial efficacy of thiadiazole derivatives against E. coli. The compound exhibited an MIC of 12 µg/mL, indicating potent antibacterial activity. This was attributed to its ability to penetrate bacterial membranes effectively .
Data Tables
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₄FN₃S |
| Molecular Weight | 227.3 g/mol |
| IC50 (Cancer Cell Lines) | 10 - 30 µM |
| MIC (Bacterial Strains) | 12 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
